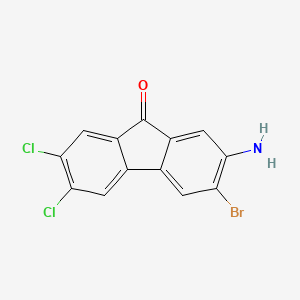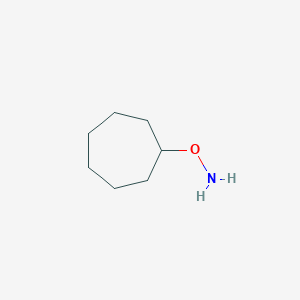
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyridine ring substituted with an amino group and a trichlorophenyl group, as well as a pyrazole ring with a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the amino and trichlorophenyl groups. The pyrazole ring is then synthesized and attached to the pyridine ring through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the trichlorophenyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and substituted derivatives with various functional groups .
科学研究应用
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
作用机制
The mechanism of action of N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular processes. In cancer research, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole ring and are known for their enzyme inhibitory activities.
Trichlorophenyl-substituted pyridines: Similar in structure but may lack the pyrazole ring, affecting their biological activity.
Uniqueness
N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit CDKs makes it a promising candidate for cancer therapy .
属性
分子式 |
C16H12Cl3N5O |
|---|---|
分子量 |
396.7 g/mol |
IUPAC 名称 |
N-[6-amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12Cl3N5O/c1-24-12(4-5-21-24)16(25)23-13-3-2-9(15(20)22-13)10-6-8(17)7-11(18)14(10)19/h2-7H,1H3,(H3,20,22,23,25) |
InChI 键 |
NWOPKJOQHVOYHU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C(=CC(=C3)Cl)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


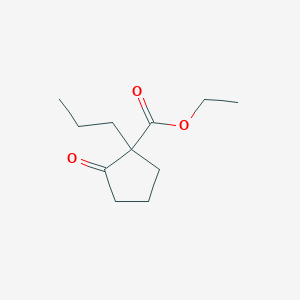
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
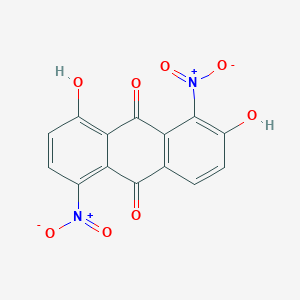
![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
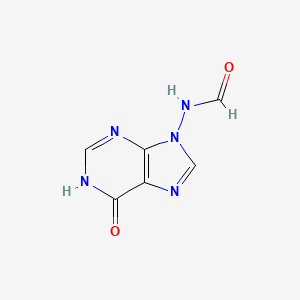
![2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone](/img/structure/B13993245.png)
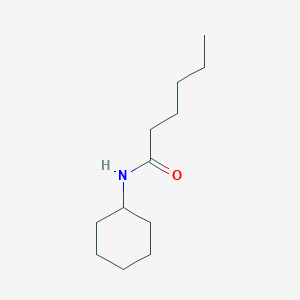
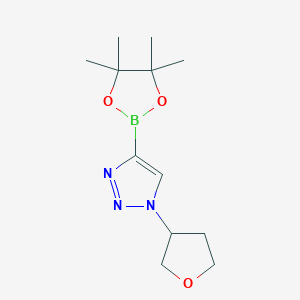
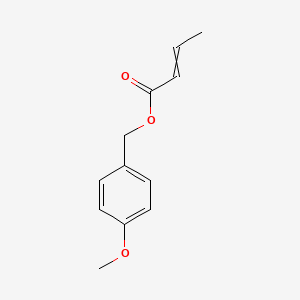

![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)
